molecular formula C6H9NO2 B2643636 4-Oxa-7-azaspiro[2.5]octan-8-one CAS No. 2227206-16-6

4-Oxa-7-azaspiro[2.5]octan-8-one

Cat. No.: B2643636
CAS No.: 2227206-16-6
M. Wt: 127.143
InChI Key: CBPNRBBOXIDXPW-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems, characterized by two rings connected by a single common atom, are increasingly recognized for their value in drug discovery. Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their flatter aromatic counterparts. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, crucial attributes for the development of effective and safe pharmaceuticals. The introduction of heteroatoms such as nitrogen and oxygen into the spirocyclic framework further expands the potential for diverse biological activities.

Unique Structural Features and Conformational Aspects of 4-Oxa-7-azaspiro[2.5]octan-8-one

This compound is a distinct molecule that integrates a cyclopropane (B1198618) ring and a morpholinone ring through a spiro junction. The presence of the strained three-membered cyclopropane ring fused to the six-membered morpholinone ring, which contains both an ether and a lactam functionality, creates a compact and conformationally constrained scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2227206-16-6
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol

This data is compiled from publicly available chemical supplier information.

The conformational behavior of such spirocyclic lactams is a key area of interest. While specific conformational analysis of this compound is not extensively documented in publicly available research, studies on analogous spiro-β-lactams indicate that the rigid spirocyclic framework can mimic peptide β-turns. This ability to adopt defined secondary structures is a valuable feature in the design of peptidomimetics. The orientation of the substituents on the rings is fixed by the spiro center, which can influence the molecule's interaction with biological macromolecules.

Historical Context and Evolution of Research on Azaspiro-Lactam Scaffolds

The study of lactam-containing molecules has a rich history, famously initiated by the discovery of penicillin and the subsequent development of β-lactam antibiotics. Research into more complex lactam structures, including spirocyclic systems, has evolved from this foundation. The synthesis of spiro-β-lactams, for instance, has been a subject of interest for several decades, with methods like the Staudinger ketene-imine cycloaddition being employed to construct the characteristic four-membered ring in a spirocyclic fashion.

The broader class of azaspiro-lactams, to which this compound belongs, has been explored for a variety of therapeutic applications. For example, derivatives of related azaspiro-lactams, such as 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) derivatives, have been investigated as inhibitors of PTPN11 (SHP2), a protein implicated in cancer development. google.com Furthermore, research into other oxa-azaspiro compounds, like 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has revealed potent antitumor activities. nih.gov These examples underscore the potential of the azaspiro-lactam scaffold as a privileged structure in medicinal chemistry, even though specific research on this compound is still emerging.

The continued exploration of synthetic methodologies and the biological activities of novel azaspiro-lactams like this compound holds promise for the discovery of new chemical entities with valuable applications in various scientific domains.

Properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-6(1-2-6)9-4-3-7-5/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNRBBOXIDXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxa 7 Azaspiro 2.5 Octan 8 One and Its Analogues

Retrosynthetic Analysis and Key Cyclization Strategies

A logical retrosynthetic analysis of 4-oxa-7-azaspiro[2.5]octan-8-one reveals several potential disconnection points. The spirocyclic nature of the molecule suggests that a key step will be the formation of the spiro center. Two primary strategies can be envisioned:

Formation of the morpholinone ring onto a pre-existing cyclopropane (B1198618): This approach would involve the cyclization of a functionalized cyclopropyl (B3062369) precursor.

Formation of the cyclopropane ring onto a pre-existing morpholinone: This strategy would utilize a suitable morpholinone derivative that can undergo cyclopropanation.

A plausible retrosynthetic pathway involves the disconnection of the morpholinone ring, leading back to a key intermediate such as a cyclopropane-containing amino alcohol or a related derivative. The formation of the oxazolidinone ring is a common strategy in the synthesis of such heterocyclic systems. uni-goettingen.de A key cyclization strategy often involves the use of spiro-epoxides as versatile intermediates. nih.gov The inherent strain of the epoxide ring allows for facile ring-opening by nucleophiles, such as amines, to construct the desired heterocyclic core.

For instance, a spiro-epoxide precursor could be opened by an appropriate amine, followed by cyclization to form the this compound skeleton. The stereochemistry of the final product would be heavily influenced by the stereochemistry of the starting epoxide and the nature of the ring-opening and cyclization reactions.

Classical Synthetic Routes to the this compound Core

Classical synthetic approaches to the this compound core and its analogues can be broadly categorized into multi-step linear syntheses and convergent approaches.

Multi-Step Linear Syntheses

Multi-step linear syntheses involve the sequential construction of the target molecule from a single starting material. A relevant example is the synthesis of the closely related 4-oxa-7-azaspiro[2.5]octane, as described in a Chinese patent. google.com This multi-step process highlights a potential linear approach that could be adapted for the synthesis of the target ketone. The patented synthesis involves the following key transformations:

Substitution: Starting from 1-hydroxyl-1-cyclopropyl carboxylic acid methyl ester, a substitution reaction is carried out.

Hydrogenation: The substituted product is then subjected to a hydrogenation step.

Cyclization: A subsequent cyclization reaction forms the heterocyclic ring.

Reduction: Finally, a reduction step yields the 4-oxa-7-azaspiro[2.5]octane.

This linear sequence provides a foundational framework for accessing the core structure, which could then be further functionalized to introduce the ketone group at the 8-position.

Convergent Approaches

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. For the this compound core, a convergent strategy could involve the synthesis of a cyclopropyl-containing fragment and a separate fragment that will form the morpholinone ring. These two fragments would then be joined in a key bond-forming reaction to assemble the final spirocyclic system.

Modern and Efficient Synthetic Protocols

Recent advances in synthetic methodology have led to the development of more efficient and sustainable approaches for the synthesis of heterocyclic compounds, including spiro-oxazolidinones.

Catalytic Methods for Spiro Ring Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. For the synthesis of spiro-oxazolidinones, various catalytic systems have been developed. Biocatalytic approaches, for example, have been employed for the construction of spiro-oxazolidinones via the formal [3+2] cycloaddition of spiro-epoxides with sodium cyanate, catalyzed by halohydrin dehalogenase. researchgate.net This method allows for the synthesis of both racemic and chiral spiro-oxazolidinones in moderate to good yields. researchgate.net

The table below summarizes some catalytic methods applicable to the synthesis of related spirocyclic systems.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Halohydrin DehalogenaseFormal [3+2] CycloadditionSpiro-epoxides, NaOCNSpiro-oxazolidinones researchgate.net

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. The continuous-flow synthesis of 2-substituted oxazolidinones has been demonstrated using a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable catalyst. rsc.org This method utilizes carbon dioxide as a C1 source for the conversion of epoxy amines into the corresponding oxazolidinones. rsc.org While not yet specifically applied to this compound, this continuous flow approach holds significant promise for the efficient and sustainable production of this and related spirocyclic compounds. The synthesis of the related 1-oxa-2-azaspiro[2.5]octane has also been successfully demonstrated in a continuous-flow microreaction system.

Annulation Strategies for Spiro Systems

The construction of spirocyclic systems, such as the this compound framework, relies on annulation reactions, where a new ring is formed onto a pre-existing structure. These strategies are fundamental for efficiently assembling complex three-dimensional molecules from simpler precursors. For the azaspiro[2.5]octane system, this can conceptually be achieved by fusing a cyclopropane ring onto a piperidine (B6355638) derivative or, conversely, by constructing the piperidine ring from a starting material already containing a cyclopropyl group.

Cycloaddition and annulation reactions are powerful methods for the rapid assembly of such spiro systems, often creating multiple carbon-carbon or carbon-heteroatom bonds in a single, controlled step. Methodologies for related azaspirocycles often involve intramolecular SN2 alkylation or N-acylation. researchgate.net More complex strategies, such as [3+3] aza-annulation reactions, have been employed to synthesize spirocyclic piperidones from α-ketolactones and α-ketolactams, demonstrating a pathway to build the six-membered nitrogen-containing ring. researchgate.net

Another relevant approach is the ring-opening of epoxides. The inherent strain of the three-membered epoxide ring allows it to be opened by various nucleophiles, including amines, which can be a key step in forming azaspirocyclic structures. For instance, a plausible route could involve the reaction of a cyclopropyl-containing epoxide with an amine, followed by subsequent cyclization to form the piperidinone ring.

A summary of relevant annulation strategies is presented below.

Strategy Description Applicability to Spiro[2.5]octane Core Key Features
Cyclopropane Annulation Construction of a cyclopropane ring onto a pre-existing piperidine precursor. Direct formation of the spiro[2.5]octane skeleton.Utilizes the chemistry of piperidine derivatives.
Piperidine Annulation Building the piperidine ring from a cyclopropyl-containing starting material. An alternative direct route to the spiro[2.5]octane framework.Starts with readily available cyclopropane derivatives.
[3+3] Aza-annulation Condensation reactions, for example, between an α-ketolactone and an amine-containing fragment to form a six-membered piperidone ring. researchgate.netApplicable for constructing the piperidinone part of the target molecule.Can create multiple bonds and stereocenters in a controlled manner. researchgate.net
Epoxide Ring-Opening An amine nucleophile opens an epoxide ring, leading to an intermediate that can cyclize to form the desired heterocyclic ring. A versatile method for forming the azacyclic portion.The high reactivity of the epoxide ring facilitates the reaction.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. For derivatives of this compound, stereoselectivity can be introduced through various asymmetric synthesis techniques.

One prominent strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. A notable example is the enantioselective synthesis of a related 1,4-dioxa-7-azaspiro[2.5]octan-8-one. mun.ca This synthesis utilized an ephedrine-based morpholine-dione as a chiral controller. The methodology hinges on the highly diastereoselective and regioselective transformations of an epoxy-morpholinone derived from either (1S,2R)-ephedrine or (1R,2S)-ephedrine. mun.ca The ephedrine (B3423809) scaffold exerts remote stereocontrol, effectively dictating the stereochemistry of the final spirocyclic product. mun.ca This approach was successfully applied to the enantioselective synthesis of complex molecules like (-)-quinic acid and (R)-homocitric acid lactone. mun.ca

Another powerful technique for achieving enantioselectivity is the asymmetric reduction of a prochiral ketone. For a related compound, 6-azaspiro[2.5]octan-4-one, a key step to produce a specific chiral alcohol, (4S)-6-azaspiro[2.5]octan-4-ol, would be the asymmetric reduction of the ketone. This can be effectively carried out using biocatalysis, where immobilized ketoreductase enzymes facilitate the stereoselective reduction with high conversion rates and excellent enantiomeric excess.

Transition-metal catalyzed reactions also offer sophisticated routes to chiral heterocycles. For example, palladium-catalyzed decarboxylative allylic alkylation has been developed for the synthesis of chiral gem-disubstituted five-, six-, and seven-membered diazaheterocycles, showcasing a modern approach to creating stereocenters in cyclic systems. caltech.edu

The table below summarizes key stereoselective methods.

Method Description Chiral Source / Catalyst Key Outcome
Chiral Auxiliary-Directed Synthesis An ephedrine-derived morpholine-dione is used as a chiral controller in the formation of an epoxy-morpholinone, which is a precursor to the spirocycle. mun.ca(1S,2R)- or (1R,2S)-EphedrineHigh diastereoselectivity and enantioselectivity in the formation of the spirocyclic system. mun.ca
Asymmetric Biocatalytic Reduction A prochiral ketone precursor is stereoselectively reduced to a chiral alcohol. Immobilized Ketoreductase EnzymesHigh enantiomeric excess for the resulting chiral spirocyclic alcohol.
Palladium-Catalyzed Asymmetric Alkylation Decarboxylative allylic alkylation using a palladium catalyst to form chiral quaternary stereocenters. caltech.eduPalladium-Chiral Ligand ComplexSynthesis of various chiral gem-disubstituted heterocycles. caltech.edu
Oxidative Dearomatization/O-cyclization Cascade reaction of phenols bearing a chiral substituent, induced by a hypervalent iodine reagent, proceeds in a stereoselective manner to form a spiro-ring. clockss.orgChiral substituent on the phenolDiastereoselective formation of chiral spiro-hemiaminals. clockss.org

Chemical Reactivity and Transformations of the 4 Oxa 7 Azaspiro 2.5 Octan 8 One Scaffold

Reactivity of the Lactam Moiety

The lactam, a cyclic amide, is a key functional group within the 4-oxa-7-azaspiro[2.5]octan-8-one structure. Its reactivity is primarily centered around the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of lactams. libretexts.org This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and regenerate the carbonyl double bond. libretexts.org In the case of this compound, the endocyclic nitrogen atom is part of the leaving group in a ring-opening scenario.

The reaction is typically initiated by the addition of a nucleophile to the carbonyl group. libretexts.org Factors that enhance the electrophilicity of the carbonyl carbon, such as protonation of the carbonyl oxygen under acidic conditions, can facilitate this initial attack. rsc.org

While specific examples for this compound are not extensively documented, the general principles of nucleophilic acyl substitution on lactams suggest that a variety of nucleophiles could be employed. For instance, hydrolysis with hydroxide (B78521) ions would lead to the corresponding amino acid after an acidic workup, in a process analogous to saponification. masterorganicchemistry.com

Ring-Opening Reactions

The strain inherent in the cyclic structure of the lactam can influence its susceptibility to ring-opening reactions. Cleavage of the amide bond (N1-C2) is a common pathway for the ring-opening of β-lactams when treated with nucleophilic reagents, including water. uni-goettingen.de This reactivity is crucial for the biological activity of β-lactam antibiotics, which act by inhibiting bacterial enzymes through this ring-opening mechanism. uni-goettingen.de While this compound is a γ-lactam, similar principles of ring-opening can be expected, albeit with potentially different reaction kinetics due to reduced ring strain compared to β-lactams.

Transformations Involving the Ether Ring

The tetrahydro-1,4-oxazine ring contains an ether linkage which is generally stable but can undergo cleavage under harsh conditions, such as with strong acids. More targeted transformations often involve the atoms adjacent to the ether oxygen. For instance, oxidation at the carbon atoms alpha to the ether oxygen could be a potential transformation, although this would likely require specific reagents to control selectivity over other reactive sites in the molecule.

Functionalization at the Nitrogen Heteroatom

The secondary amine within the lactam structure provides a key site for functionalization. The nitrogen atom can act as a nucleophile, allowing for the introduction of a wide range of substituents. This is a common strategy for modifying the properties of azaspirocyclic compounds.

Common N-functionalization reactions include alkylation, acylation, and arylation. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a widely used method for N-alkylation. Acylation can be achieved using acid chlorides or anhydrides. While specific examples for the title compound are scarce, related azaspirocycles are readily functionalized at the nitrogen atom.

Table 1: Examples of N-Functionalization on Related Azaspirocyclic Scaffolds

Starting MaterialReagentProductReference
2-oxa-6-azaspiro[3.3]heptanePiperonal, NaBH(OAc)₃6-(benzo[d] evitachem.combldpharm.comdioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane wiley-vch.de
N-tosyl-2-oxa-6-azaspiro[3.3]heptaneMagnesium, heat2-oxa-6-azaspiro[3.3]heptane wiley-vch.de

Chemical Modifications of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a source of significant ring strain, making it susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators. The inherent strain and unique bonding characteristics of the cyclopropane moiety make it a point of interest for synthetic modifications that can significantly alter the molecule's steric and electronic properties.

For instance, reactions that involve the cleavage of a C-C bond in the cyclopropane ring can lead to the formation of larger ring systems or acyclic derivatives. The specific outcome of such reactions would depend on the reagents and conditions employed, as well as the substitution pattern on the cyclopropane ring itself.

Derivatization at the Spiro Center

The spiro center, being a quaternary carbon atom, is generally unreactive towards direct functionalization. However, reactions that involve rearrangement of the spirocyclic core could potentially lead to derivatives with different substitution patterns at this position. Such rearrangements might be induced under acidic or thermal conditions, leading to the formation of more stable ring systems. The synthesis of spiro compounds can sometimes be achieved through rearrangement reactions like the pinacol-pinacolone rearrangement, which involves the migration of a carbon-carbon bond to a carbocation, although this is more common in the synthesis of the spirocycle rather than its subsequent derivatization. cymitquimica.com

Design and Structure Activity Relationship Sar Studies of 4 Oxa 7 Azaspiro 2.5 Octan 8 One Analogues

Rational Design Principles for Novel Derivatives

The rational design of novel 4-oxa-7-azaspiro[2.5]octan-8-one derivatives is primarily guided by the intention to modulate their interaction with specific biological targets. A key strategy involves the introduction of various substituents at different positions of the spirocyclic core to explore the chemical space and optimize pharmacological properties. For instance, in the development of spiro-β-lactams as antimicrobial agents, design strategies have focused on mimicking the structural features of known antibiotics to inhibit bacterial cell wall synthesis. digitellinc.com The rigid spirocyclic nature of the scaffold provides a three-dimensional architecture that can be exploited to achieve high binding affinity and selectivity for target proteins. nih.gov

Computational modeling and X-ray crystallography of target-ligand complexes, where available for analogous structures, can inform the design of derivatives with enhanced potency. These techniques help in identifying key interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for biological activity. The design process often involves bioisosteric replacements to improve pharmacokinetic properties or to reduce potential metabolic liabilities.

Combinatorial and Parallel Synthesis Approaches for Analogue Libraries

While specific large-scale combinatorial or parallel synthesis efforts for this compound analogues are not extensively documented in publicly available literature, the general principles of these techniques are applicable to this scaffold. The synthesis of spiro-β-lactams can be achieved through multicomponent reactions, such as the Ugi four-component reaction, which is amenable to the creation of diverse libraries of compounds. acs.org This approach allows for the variation of multiple substituents in a single synthetic operation, leading to the rapid generation of a multitude of analogues for biological screening.

The Staudinger [2+2] ketene-imine cycloaddition is another versatile reaction for the synthesis of β-lactams and can be adapted for parallel synthesis. digitellinc.com By employing a range of substituted imines and ketenes, a library of spiro-β-lactams with diverse functionalities can be efficiently produced. Solid-phase synthesis methodologies can also be employed to facilitate the purification and handling of intermediates and final products in a high-throughput manner.

Strategic Derivatization for Enhanced Potency and Selectivity

Strategic derivatization of the this compound core is a critical step in optimizing the biological activity of its analogues. Modifications are typically focused on the nitrogen atom of the β-lactam ring and the accessible positions on the cyclohexane (B81311) ring.

For example, in a series of spirocyclopentene-β-lactams, structural modulation of the cyclopentene (B43876) ring led to the identification of derivatives with potent anti-HIV and antiplasmodial activity. nih.gov The introduction of different substituents at various positions of the fused ring system allowed for a systematic exploration of the SAR, revealing that specific functional groups at particular locations were crucial for the observed bioactivity.

Table 1: Impact of Derivatization on Biological Activity of Spiro-β-Lactam Analogues

Compound IDR1 Substituent (Position X)R2 Substituent (Position Y)Biological Activity (IC50, µM)
Lead -H-Ph1.2
1a -CH3-Ph0.8
1b -H-4-Cl-Ph0.5
1c -OCH3-Ph>10

Data is hypothetical and for illustrative purposes only, based on general principles of SAR for spirocyclic compounds.

The data in the hypothetical table illustrates how minor modifications, such as the addition of a methyl group or a chlorine atom, can significantly impact potency. Conversely, the introduction of a methoxy (B1213986) group in this example leads to a loss of activity, highlighting the sensitivity of the biological target to the electronic and steric properties of the substituents.

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of this compound analogues plays a pivotal role in their interaction with biological macromolecules. The spirocyclic nature of the scaffold imparts a significant degree of rigidity, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

Structure-Activity Relationship (SAR) Insights Derived from Diverse Modifications

The SAR for this compound analogues is derived from the systematic modification of the core structure and the subsequent evaluation of the biological activity of the resulting compounds. These studies provide valuable insights into the key structural features required for a desired pharmacological effect.

For a series of spiro-β-lactams synthesized via the Staudinger reaction, the nature of the substituents on both the imine and the ketene (B1206846) precursors was found to significantly influence their antimicrobial activity. digitellinc.com Electron-withdrawing and electron-donating groups were introduced to probe the electronic requirements for activity.

Table 2: SAR of Spiro-β-Lactam Analogues Against a Bacterial Strain

Compound IDSubstituent on N-phenyl ringSubstituent on Spiro-ringZone of Inhibition (mm)
2a 4-NO2-H15
2b 4-OCH3-H8
2c 4-H6-Cl18
2d 4-H6-CH312

This table is a representative example based on general SAR principles for β-lactams and is not based on specific experimental data for this compound.

The illustrative data suggests that electron-withdrawing groups on the N-phenyl ring and halogen substituents on the spiro-ring can enhance antibacterial activity. Such SAR data is instrumental in guiding the design of future generations of more potent and selective compounds based on the this compound scaffold. Further research, including the synthesis and biological evaluation of a broader range of derivatives, is necessary to fully elucidate the SAR for this promising class of compounds.

Exploration of Biological Activities and Molecular Interactions of 4 Oxa 7 Azaspiro 2.5 Octan 8 One and Its Derivatives

Investigations into Specific Molecular Targets and Mechanisms of Action

The 4-oxa-7-azaspiro[2.5]octan-8-one core is a key building block for compounds designed to interact with a range of biological targets, from kinases to receptors and neurotransmitter systems.

Kinase Inhibition Profiles (e.g., LRRK2, IRAK4, IDH)

Derivatives of 4-oxa-7-azaspiro[2.5]octane have been identified as intermediates in the development of potent kinase inhibitors. A patent discloses that 4-oxa-7-azaspiro[2.5]octane hydrochloride is a useful intermediate for preparing compounds with inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Isocitrate Dehydrogenase (IDH) google.com. LRRK2 is a key target in the study of Parkinson's disease, while IRAK4 plays a critical role in inflammatory signaling pathways nih.gov. The utility of the 4-oxa-7-azaspiro[2.5]octane scaffold in generating inhibitors for these diverse kinases highlights its versatility in drug discovery.

Receptor Agonism/Antagonism (e.g., GPR43)

The 4-oxa-7-azaspiro[2.5]octane framework is also integral to the synthesis of compounds targeting G-protein coupled receptors. Specifically, it has been used as an intermediate in the preparation of molecules with GPR43 receptor agonist activity google.com. GPR43 is implicated in metabolic and inflammatory diseases, making its agonists potential therapeutic agents for conditions like diabetes and obesity google.com.

Modulation of Neurotransmitter Systems and Pain Pathways

Structurally related spiro compounds have shown activity in modulating pain pathways. A study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a spirocyclic oxa-aza motif, identified them as dual μ-opioid receptor agonists and σ1 receptor antagonists acs.org. This dual activity presents a novel approach to pain management, as μ-opioid receptor activation is a well-established analgesic mechanism, while σ1 receptor antagonism may mitigate certain side effects and neuropathic pain states acs.org. This suggests that the broader class of oxa-azaspiro compounds warrants further investigation for their potential in pain therapeutics.

In Vitro Efficacy Studies

The therapeutic potential of compounds derived from or related to the this compound scaffold has been explored in various in vitro assays, particularly in the areas of oncology and inflammation.

Cellular Assays for Antineoplastic Activity

While direct studies on this compound are not available, research on related oxa-aza spirocyclic and bicyclic structures has demonstrated significant antineoplastic activity. For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer effects.

CompoundCell LineIC50 (µM)
Compound 8bMDA-MB-231 (Breast Cancer)0.10
Compound 6dA549 (Lung Cancer)0.26
Compound 6bHeLa (Cervical Cancer)Data Not Available in Snippet

These derivatives were found to inhibit the proliferation of tumor cells by inducing apoptosis and blocking the cell cycle.

Furthermore, studies on 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, another related structural class, have also shown potent cytotoxicity against various cancer cell lines.

Compound ClassCell LinesIC50 Range (µg/mL)
3-amino acid 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivativesP388 (Leukemia), KB (Oral Cancer)0.004 to 0.6

These compounds demonstrated strong in vitro cytotoxicity and did not show cross-resistance against adriamycin, 5-fluorouracil, and vincristine (B1662923) resistant cell lines.

Assessment of Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of heterocyclic compounds containing an oxa-aza motif has been investigated. While direct evidence for this compound is lacking, studies on 1,2,4-oxadiazole (B8745197) derivatives provide insight into the potential activities of this chemical class. These derivatives have been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, and by inhibiting the activation of the NF-κB pathway. Furthermore, certain 1,2,4-oxadiazole derivatives can induce the polarization of macrophages to the M1 phenotype, which is associated with an anti-tumoral immune response.

Evaluation of Antimicrobial Properties

A thorough review of existing scientific literature reveals no specific studies focused on the evaluation of the antimicrobial properties of this compound or its derivatives. The general class of spiro-β-lactams has been investigated for antibacterial activity, but direct data on this compound is not available.

In Vivo Preclinical Investigations in Animal Models (excluding human trials)

There are no published in vivo preclinical investigations in animal models for this compound found in the current body of scientific literature. Consequently, no data on its efficacy, pharmacokinetics, or safety in animal models can be presented.

Ligand-Target Binding Affinity and Selectivity Studies

No studies detailing the ligand-target binding affinity and selectivity of this compound have been identified in the available scientific literature. Research into its molecular targets and binding characteristics has not been publicly reported.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Oxa 7 Azaspiro 2.5 Octan 8 One Systems

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For spirocyclic systems, this technique provides precise data on bond lengths, bond angles, and, crucially, the torsion angles that define the molecule's conformation and the absolute configuration of its stereocenters.

In studies of related heterospirocyclic compounds, such as derivatives of 5-oxa-1-azaspiro[2.5]octane, X-ray crystallography has been instrumental. uzh.ch For instance, the analysis of a thioamide derivative revealed that the six-membered tetrahydropyran (B127337) ring adopts a distinct chair conformation. uzh.ch The crystallographic data allows for the precise measurement of torsion angles, which are critical for detailed conformational descriptions, including identifying tendencies toward specific secondary structures like β-turns when incorporated into larger molecules. uzh.ch

The crystal structure of a molecule is described by its space group and unit cell dimensions. While specific data for 4-Oxa-7-azaspiro[2.5]octan-8-one is not publicly available, analysis of analogous spirocyclic oxetanes and bicyclic systems provides representative data that illustrates the power of the technique. wiley-vch.deresearchgate.net This information is fundamental for understanding the packing of molecules in the crystal lattice and for validating computational models.

Table 1: Representative Crystallographic Data for a Related Heterospirocyclic Compound (Data is illustrative, based on published analyses of similar structures)

ParameterValueSignificance
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the specific symmetry elements within the crystal. researchgate.net
a (Å)8.4747Unit cell dimension along the a-axis. researchgate.net
b (Å)10.8829Unit cell dimension along the b-axis. researchgate.net
c (Å)19.777Unit cell dimension along the c-axis. researchgate.net
ConformationChairThe six-membered ring typically adopts a low-energy chair conformation. uzh.chresearchgate.net
Key Torsion Anglesϕ, ψQuantify the puckering of the rings and the orientation of substituents. uzh.ch

This technique remains unparalleled for providing a definitive structural proof, establishing the absolute stereochemistry of chiral centers like the spiro-carbon, and revealing non-planar geometries within functional groups such as the lactam ring. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound systems, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and conformational analysis. nih.govnih.gov

A detailed study on 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives demonstrated that the analysis of homonuclear coupling constants (J-values) and chemical shifts of protons and carbons provides direct insight into the relative configuration and preferred conformations of the rings. nih.govresearchgate.net The chemical shifts are sensitive to the steric and electronic environment, including anisotropic effects from the three-membered ring. nih.govresearchgate.net

Advanced 2D NMR techniques are routinely employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. wiley-vch.de

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. wiley-vch.de

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (typically <5 Å). This is crucial for determining the relative stereochemistry and preferred conformation by revealing which protons are on the same face of the ring system. ipb.pt

The diastereotopic nature of methylene (B1212753) protons, particularly those in the oxirane or piperidone ring adjacent to the chiral spiro center, often results in complex splitting patterns (e.g., AB quartets) in the ¹H NMR spectrum, providing further conformational clues. wiley-vch.de

Table 2: Typical NMR Chemical Shift Ranges for this compound Derivatives (Data compiled from related spirocyclic structures)

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹³CC=O (Lactam)169-173Carbonyl carbon is significantly deshielded. rsc.org
¹³CSpiro C58-60Quaternary carbon at the junction of two rings. uzh.ch
¹³CCH₂-O66-78Carbon adjacent to the ether oxygen. uzh.chwiley-vch.de
¹³CCH₂-N40-50Carbon adjacent to the lactam nitrogen. rsc.org
¹HN-H5.8-8.5Chemical shift is variable and depends on solvent and concentration. uzh.ch
¹HCH₂-O3.5-5.0Protons adjacent to the ether oxygen are deshielded. wiley-vch.de
¹HCH₂ (Cyclopropane)0.5-2.0Protons on the three-membered ring are typically shielded.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds.

For a this compound system, IR spectroscopy is particularly useful for identifying key structural features:

Lactam C=O Stretch: The carbonyl group of the β-lactam or δ-lactam ring gives rise to a very strong and characteristic absorption band. In spiro-β-lactams, this band typically appears in the range of 1730-1780 cm⁻¹, a higher frequency than that of acyclic amides due to ring strain. nih.govfrontiersin.org

C-O-C Stretch: The ether linkage within the oxirane ring will produce a distinct C-O-C stretching vibration, usually found in the 1050-1250 cm⁻¹ region.

N-H Vibrations: The secondary amide (lactam) will show an N-H stretching band around 3200-3400 cm⁻¹ and an N-H bending vibration near 1550 cm⁻¹. uzh.ch

C-N Stretch: The lactam C-N stretching vibration can be observed in the 1200-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C bonds of the cyclopropane (B1198618) ring, often give stronger Raman signals than IR. The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Lactam AmideN-H Stretch3200 - 3400Medium
Lactam CarbonylC=O Stretch1730 - 1780Strong
Lactam AmideN-H Bend~1550Medium
EtherC-O-C Stretch1050 - 1250Strong
CyclopropaneC-H Stretch>3000Medium

Chiroptical Methods (CD, ORD) for Stereochemical Assignment

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules. These techniques measure the differential interaction of the molecule with left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms. slideshare.netresearchgate.net

For a chiral molecule like this compound, the spiro center imparts chirality to the entire structure.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. slideshare.netscirp.org An ORD spectrum that shows a complex curve with peaks and troughs, known as the Cotton effect, near the absorption maximum of a chromophore (like the lactam carbonyl) can be used to deduce stereochemical information. slideshare.net

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light. A CD spectrum consists of positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The electronic transitions of the lactam amide group are particularly sensitive to their chiral environment. researchgate.net

In modern structural analysis, experimental CD spectra are often compared with theoretical spectra generated using computational methods like time-dependent density-functional theory (TDDFT-ECD). jmb.or.krnih.gov By matching the experimental and calculated spectra, the absolute configuration of the chiral centers can be confidently assigned. This combined experimental-theoretical approach has become a powerful tool for the stereochemical assignment of complex natural products and synthetic molecules, including those containing lactam rings or other chromophores within a rigid spirocyclic framework. nih.govnih.gov

Computational and Theoretical Investigations of 4 Oxa 7 Azaspiro 2.5 Octan 8 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic landscape of a molecule. researchgate.net These calculations can determine the spatial distribution of electrons and predict molecular properties that are key to understanding reactivity.

For 4-Oxa-7-azaspiro[2.5]octan-8-one, DFT calculations would typically be used to determine its fundamental electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron density around the molecule. This map identifies electron-rich regions (nucleophilic sites), such as the oxygen and nitrogen atoms, and electron-poor regions (electrophilic sites), like the carbonyl carbon. This information is critical for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom can act as a key interaction point, often as a hydrogen bond acceptor.

Illustrative Data: Calculated Electronic Properties Below is a hypothetical table representing typical data obtained from a DFT (B3LYP/6-31G*) calculation for this compound.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.8 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N7-0.45A negative charge confirms the nucleophilic character of the nitrogen atom.
Mulliken Charge on C8+0.55A positive charge confirms the electrophilic character of the carbonyl carbon.

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function, especially in a biological context. The spirocyclic nature of this compound, which joins a cyclopropane (B1198618) and a morpholinone ring at a single carbon, imparts significant rigidity. However, the six-membered morpholinone ring can still adopt several conformations, such as chair, boat, or twist-boat.

Conformational analysis of related spirocycles, like 1-oxa-2-azaspiro[2.5]octane derivatives, has been performed using NMR spectroscopy and is often supported by computational methods. nih.govsci-hub.st These studies reveal that the preferred conformations are influenced by the steric and electronic effects of any substituents. nih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations are the computational tools of choice for this type of analysis. ug.edu.pl MM uses classical force fields to rapidly calculate the potential energy of different conformations, identifying low-energy (and thus more stable) structures. MD simulations model the movement of the molecule over time, providing insight into its flexibility and the accessibility of different conformational states. For related spirocyclic systems, MD simulations have been used to understand the conformational landscape in solution. researchgate.net

Illustrative Data: Conformational Energy Profile This table illustrates a hypothetical relative energy profile for the primary conformations of the six-membered ring in this compound, as might be determined by molecular mechanics calculations.

ConformationRelative Energy (kcal/mol)Key Structural Feature
Chair0.0 (most stable)Staggered arrangement of atoms, minimizing torsional strain.
Twist-Boat+5.5A more flexible intermediate conformation.
Boat+6.9Eclipsed arrangement of atoms at the base, leading to higher energy.

This table is for illustrative purposes to show the type of data generated from conformational analysis.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate. rsc.orgrsc.org Spirocyclic scaffolds are of particular interest as they provide a rigid, three-dimensional framework that can precisely orient functional groups to interact with a protein's binding site. core.ac.uk

For this compound, docking studies would be used to screen it against various protein targets. For example, spiro compounds have been investigated as inhibitors of kinases and proteases. core.ac.uk The docking algorithm places the molecule into the protein's active site in multiple poses and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov Successful docking can reveal key interactions, such as the carbonyl oxygen or the ring nitrogen acting as hydrogen bond acceptors. nih.gov

Illustrative Data: Hypothetical Docking Results against a Kinase Target

Interaction TypeInteracting Ligand AtomInteracting Protein ResidueDistance (Å)
Hydrogen BondCarbonyl Oxygen (O8)Backbone NH of Valine 852.9
Hydrogen BondAmine Hydrogen (H7)Carbonyl O of Leucine 1303.1
Hydrophobic InteractionCyclopropane RingSide chain of Alanine 323.8
Polar InteractionEther Oxygen (O4)Side chain of Threonine 1323.5

This table is for illustrative purposes to show the types of interactions identified through molecular docking.

In Silico Prediction of Pharmacological Profiles

Beyond single-target interactions, computational methods can predict a broader pharmacological profile for a compound. This involves screening the molecule's structure against databases of known pharmacophores and machine learning models trained on extensive bioactivity data. These models can suggest potential biological targets and predict a range of activities.

Spiro compounds are known to possess a wide array of biological activities, including potential antimicrobial and anticancer properties. smolecule.comontosight.ai For this compound, in silico profiling might predict activity against G protein-coupled receptors (GPCRs), ion channels, or various enzymes. These predictions are based on structural similarity to known active compounds and the molecule's calculated physicochemical properties (e.g., polarity, shape, hydrogen bonding capacity). Such predictions help prioritize which biological assays should be performed in the laboratory.

Illustrative Data: Predicted Bioactivity Profile

Predicted Target ClassProbability ScoreBasis of Prediction
Kinase Inhibitor0.65Structural similarity to known kinase-binding spirocycles.
GPCR Ligand0.58Presence of amine and carbonyl features common in GPCR ligands.
Protease Inhibitor0.45Rigid scaffold capable of fitting into defined active site pockets.
Antibacterial0.40General characteristics of privileged heterocyclic structures. mdpi.com

This table is for illustrative purposes to show the output of in silico pharmacological profiling tools.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. acs.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction mechanism can be constructed. This allows chemists to understand why certain products are formed and to optimize reaction conditions.

For this compound, computational studies could elucidate its formation or subsequent reactions. For example, the synthesis of spirocycles can proceed through intramolecular cyclization reactions, such as aza-Michael additions. whiterose.ac.uk Theoretical calculations could model the transition state of the key ring-forming step, confirming its feasibility and predicting the stereochemical outcome. Similarly, reactions involving the spirocycle, such as the ring-opening of the cyclopropane or reactions at the carbonyl group, can be modeled to understand its chemical stability and potential for further functionalization. nih.gov These studies often involve calculating the structures and energies of intermediates and transition states along the reaction coordinate. researchgate.net

Illustrative Data: Hypothetical Energy Profile for a Reaction Step

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantStarting Acyclic Precursor0.0
Transition StateKey C-N bond-forming step+18.5
ProductThis compound-12.0

This table is for illustrative purposes to show a simplified energy profile for a reaction, as determined by computational methods.

Emerging Research Applications and Future Directions for 4 Oxa 7 Azaspiro 2.5 Octan 8 One

Role as a Privileged Scaffold in Modern Drug Discovery

The concept of "privileged scaffolds" is central to contemporary medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. u-tokyo.ac.jp Spirocyclic systems, in general, are increasingly recognized for their potential as privileged scaffolds due to their rigid and structurally novel three-dimensional shapes. nih.govrsc.org The 4-oxa-7-azaspiro[2.5]octan-8-one core, with its defined stereochemistry and conformational rigidity, presents an attractive starting point for the design of compound libraries aimed at a diverse range of protein targets. The reduced conformational entropy of such rigid scaffolds can lead to enhanced binding affinity and selectivity. lifechemicals.com

The oxazolidinone ring, a related five-membered heterocyclic motif, is a well-established privileged structure in medicinal chemistry, with applications spanning antibacterial, anticancer, and neurological diseases. rsc.org By analogy, the this compound scaffold, which incorporates a lactam (a cyclic amide), holds significant promise. The presence of both hydrogen bond donors and acceptors, along with the lipophilic cyclopropane (B1198618) moiety, provides a rich pharmacophoric profile for engaging in specific interactions with biological macromolecules.

A notable example of a related spirocyclic scaffold in drug discovery is found in the development of BACE1 (Beta-secretase 1) inhibitors for the treatment of Alzheimer's disease. google.comnih.gov Patents have disclosed spirocyclic structures as effective BACE1 inhibitors, highlighting the potential of such scaffolds in targeting challenging enzymes implicated in neurodegenerative disorders. google.comgoogle.com

Table 1: Comparison of Privileged Scaffolds in Drug Discovery

ScaffoldKey FeaturesTherapeutic Areas of ApplicationRepresentative Drug/Compound
BenzodiazepineSeven-membered heterocyclic ring fused to a benzene (B151609) ring.Anxiolytics, anticonvulsants, muscle relaxants.Diazepam
OxazolidinoneFive-membered ring containing nitrogen and oxygen.Antibacterials, antituberculosis agents.Linezolid
Spiro-indolineIndoline ring with a spiro-fused carbocycle or heterocycle.Antimalarials, anticancer agents.Spiroindoline hit 2 (antimalarial)
This compound Spirocyclic lactam with a cyclopropane and ether linkage.Emerging potential in neurodegenerative diseases and oncology.Currently in preclinical research.

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, has re-emerged as a powerful tool for discovering first-in-class medicines. nih.gov Spirocyclic compounds, with their high sp3 character and structural diversity, are well-suited for such screening campaigns as they explore a broader chemical space than traditional, flatter aromatic compounds. lifechemicals.com

The identification of a spiroindoline series through a phenotypic screen for antimalarial activity demonstrates the utility of this approach. nih.gov Similarly, a high-throughput screening of GlaxoSmithKline's compound collection identified a spirocyclic series with potent antitubercular activity. ucl.ac.uk These examples underscore the potential of including novel scaffolds like this compound in phenotypic screening libraries to uncover new biological activities.

Once a phenotypic "hit" is identified, the subsequent challenge is to determine its molecular target, a process known as target deconvolution. The inherent reactivity of certain scaffolds can be leveraged for this purpose. While this compound itself is not intrinsically reactive, its structure could be modified to incorporate photo-affinity labels or other chemical handles, facilitating the identification of its binding partners within the cell.

Advancements in Synthetic Accessibility and Scaffold Diversification

The exploration of any novel scaffold in drug discovery is contingent upon the development of efficient and versatile synthetic routes. While the synthesis of spirocycles can be challenging, recent advances in synthetic methodology are making these structures more accessible. nih.gov

The synthesis of related 1-oxa-8-azaspiro[4.5]decanes has been reported as part of a program to develop M1 muscarinic agonists. nih.gov These syntheses often involve multi-step sequences that allow for the systematic modification of the scaffold. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available starting materials has also been developed, highlighting the feasibility of producing such scaffolds. researchgate.net The synthesis of chiral spiro[2.5]octanones has been achieved through stereoselective methylenation reactions, providing access to enantiomerically pure compounds. researchgate.net

For this compound, a plausible retrosynthetic analysis would involve the formation of the lactam ring as a key step, potentially through an intramolecular cyclization of an amino acid precursor bearing a cyclopropylmethyl ether moiety. The diversification of the scaffold could be achieved by introducing substituents on the cyclopropane ring or by modifying the lactam nitrogen.

Prospects in Chemical Biology and Probe Development

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, enabling the study of its function in a cellular or in vivo context. mskcc.org The development of potent and selective probes is crucial for validating new drug targets. nih.gov

The structural features of this compound make it an attractive starting point for the design of chemical probes. For instance, β-lactams and β-lactones, which are also strained ring systems, have been successfully employed as activity-based probes to profile enzymes in complex proteomes. researchgate.net The lactam moiety of this compound could potentially be engineered to act as a covalent modifier of specific enzymes.

Future Research Opportunities in Structure-Based Drug Design

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. The rigid nature of spirocyclic scaffolds like this compound makes them particularly amenable to SBDD approaches, as their binding conformations are more predictable.

The synthesis and structure-activity relationship (SAR) studies of 1-oxa-8-azaspiro[4.5]decanes as muscarinic agonists have demonstrated how systematic modifications to a spirocyclic core can lead to compounds with improved affinity and selectivity. nih.gov Similarly, the SAR of artemisinin (B1665778) analogs, some of which contain spirocyclic ethers, has provided insights into their antimalarial mechanism of action. nih.gov

Future research on this compound should focus on obtaining crystal structures of this scaffold in complex with relevant biological targets. This would provide a detailed understanding of its binding mode and enable the rational design of next-generation analogs with optimized properties. Computational modeling and docking studies could also be employed to prioritize synthetic targets and guide the exploration of the chemical space around this novel scaffold.

Q & A

Q. What established synthetic routes are used for 4-Oxa-7-azaspiro[2.5]octan-8-one, and what intermediates are critical?

The compound is synthesized via cyclopropane annulation, such as [2+1] cycloaddition strategies. Brandi and de Meijere’s method involves α-diazo ketones reacting with carbenoid reagents under metal catalysis (e.g., Rh or Cu). Key intermediates include α-diazo carbonyl precursors, which undergo intramolecular cyclization to form the spirocyclic framework. Reaction conditions (e.g., solvent, temperature) must be optimized to suppress competing pathways .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Confirms the presence of the carbonyl group (C=O stretch ~1700–1750 cm⁻¹).
  • NMR (1H/13C) : Assigns proton environments (e.g., cyclopropane protons at δ 1.2–2.5 ppm) and carbon types.
  • Mass spectrometry : Validates molecular weight (m/z 201.26 for C₁₀H₁₉NO₃).
  • Elemental analysis : Ensures purity (>97%) and correct stoichiometry .

Q. How should synthetic procedures be documented to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reagents, catalysts, solvents, temperatures, and purification steps.
  • Include characterization data (NMR shifts, IR peaks) in the main text.
  • Provide extended procedures (e.g., chromatographic gradients) in supplementary materials .

Advanced Research Questions

Q. How can contradictory NMR data in this compound derivatives be resolved?

Discrepancies may arise from dynamic equilibria (e.g., ring-opening) or conformational flexibility. Use:

  • Variable-temperature NMR : Identifies exchange processes (e.g., coalescence temperatures).
  • 2D techniques (COSY, HSQC) : Maps connectivity to resolve overlapping signals.
  • DFT calculations : Compare experimental shifts with computed values for validation .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often result from:

  • Over-alkylation : Competing nucleophilic attacks at alternative sites.
  • Alternative cyclization modes : Intermolecular vs. intramolecular pathways. Mitigate by:
  • Kinetic studies : Identify rate-determining steps using time-resolved spectroscopy.
  • Catalyst tuning : Adjust metal ligands (e.g., Rh vs. Cu) to favor desired pathways .

Q. How does isotopic labeling (e.g., deuterium) aid in studying reactivity?

Deuterium labeling at cyclopropane carbons tracks hydrogen migration during reactions. For example, mass spectral analysis of deuterated tosylhydrazones reveals hydride transfer mechanisms during decomposition. This approach clarifies whether intermediates retain or redistribute isotopic labels .

Methodological Considerations

Q. What strategies optimize the yield of spirocyclic products in annulation reactions?

  • Substrate preorganization : Use rigid precursors to favor intramolecular cyclization.
  • Catalyst screening : Test transition metals (Rh₂(OAc)₄, Cu(OTf)₂) for regioselectivity.
  • Additives : Lewis acids (e.g., Mg(ClO₄)₂) stabilize transition states .

Q. How are computational methods (e.g., DFT) applied to validate spirocyclic structures?

  • Geometry optimization : Predict bond angles and strain energy (critical for cyclopropane stability).
  • Chemical shift calculations : Compare computed 13C NMR shifts with experimental data to confirm assignments .

Data Reporting Standards

Q. What criteria ensure structural integrity in published studies?

  • Multi-technique validation : Combine NMR, IR, and HRMS data.
  • Crystallographic data : If available, deposit .cif files in repositories (e.g., CCDC).
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.